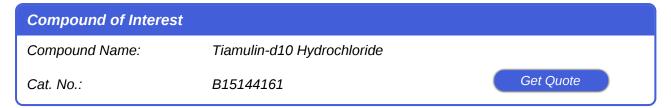


Commercial Suppliers and Technical Guide for Tiamulin-d10 Hydrochloride

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For researchers, scientists, and drug development professionals, **Tiamulin-d10 Hydrochloride** is a critical analytical standard. This deuterated analog of the pleuromutilin antibiotic Tiamulin is primarily utilized as an internal standard in pharmacokinetic and residue analysis studies. Its stable isotope label allows for precise quantification in complex biological matrices by mass spectrometry. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its application.

Commercial Availability and Specifications

Several reputable suppliers offer **Tiamulin-d10 Hydrochloride** for research purposes. The compound is typically supplied as a neat solid, and its key specifications are summarized below for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Supplier Specifications for **Tiamulin-d10 Hydrochloride**



Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Santa Cruz Biotechnolog y	sc-217694	1322626-74- 3	C28H38D10Cl NO4S	540.26	Not specified
BOC Sciences	1322626-74- 3	1322626-74- 3	C28H38D10Cl NO4S	540.26	Not specified
LGC Standards	TRC- T436602	1322626-74- 3	C28H38D10Cl NO4S	540.26	>95% (HPLC)
Alfa Chemistry	ACM1322626 743	1322626-74- 3	C28H38D10Cl NO4S	540.26	Not specified

Table 2: Physicochemical Properties of Tiamulin-d10 Hydrochloride

Property	Value	
Unlabeled CAS Number	55297-95-5[1][2]	
Alternate Name	Dynamutilin-d10[1]	
Storage Temperature	+4°C[2]	
Physical Form	Neat Solid[2]	

Mechanism of Action of Tiamulin

Tiamulin, the non-labeled parent compound, is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds.[3] This mechanism is effective against a range of Gram-positive bacteria and Mycoplasma species.[3] [4]



Experimental Protocol: Quantification of Tiamulin in Biological Matrices using LC-MS/MS with Tiamulin-d10 Hydrochloride as an Internal Standard

The following is a representative protocol synthesized from established methodologies for the analysis of Tiamulin in biological samples, such as plasma or tissue homogenates.[5][6][7] **Tiamulin-d10 Hydrochloride** is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Preparation of Standard and Internal Standard Solutions

- Tiamulin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiamulin analytical standard in 10 mL of methanol.
- **Tiamulin-d10 Hydrochloride** (Internal Standard) Stock Solution (100 μg/mL): Accurately weigh and dissolve 1 mg of **Tiamulin-d10 Hydrochloride** in 10 mL of methanol.
- Working Standard Solutions: Serially dilute the Tiamulin stock solution with a suitable solvent (e.g., methanol or acetonitrile) to prepare a series of working standards for constructing a calibration curve.[6]
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Tiamulin-d10
 Hydrochloride stock solution with the same solvent as the working standards.

Sample Preparation (Protein Precipitation)

- To a 1.5 mL microcentrifuge tube, add 200 μL of the biological sample (e.g., plasma).
- Add a fixed volume of the internal standard working solution (e.g., 20 μL of 100 ng/mL Tiamulin-d10 Hydrochloride).
- Add three volumes of cold acetonitrile (600 μL) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 200 μL) of the mobile phase starting composition.
- Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial.

LC-MS/MS Analysis

- · Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[7]
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 20 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both Tiamulin and
 Tiamulin-d10 Hydrochloride need to be determined by direct infusion and optimization.
 The mass difference of 10 Da for the deuterated standard will be reflected in the precursor ion m/z.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Tiamulin to Tiamulin-d10
 Hydrochloride against the concentration of the Tiamulin standards.

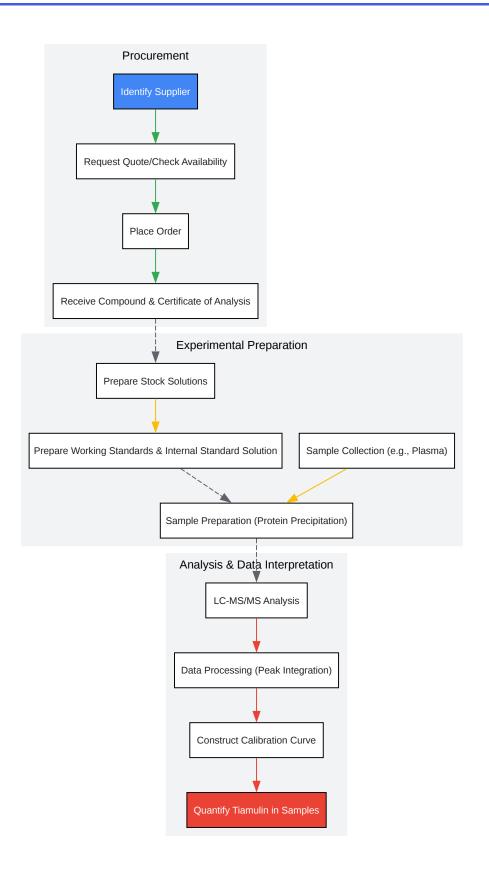


• Determine the concentration of Tiamulin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow from sourcing the analytical standard to its application in a research setting.

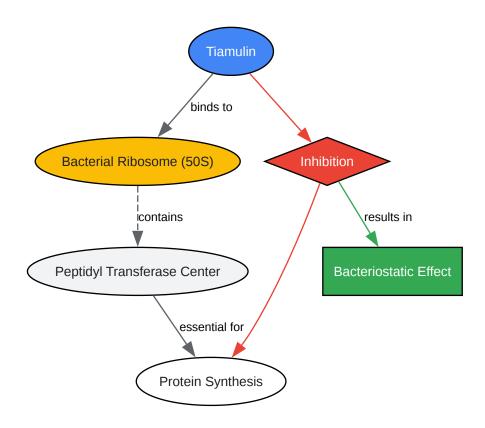




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Caption: A workflow diagram illustrating the process from procurement of **Tiamulin-d10 Hydrochloride** to its use in quantitative analysis.



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Caption: A signaling pathway diagram illustrating the mechanism of action of Tiamulin.

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